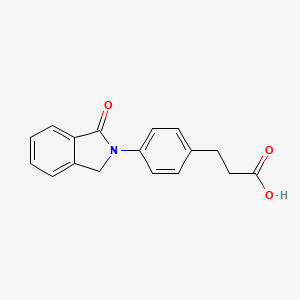

3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17(18)21/h1-6,8-9H,7,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRDFHPETSQDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737554 | |

| Record name | 3-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105590-18-9 | |

| Record name | 3-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic Acid

The construction of the target molecule is typically achieved through multi-step sequences that involve the formation of the core isoindolinone and phenylpropanoic acid moieties, followed by their coupling.

The synthesis of this compound can be logically approached by first constructing a key intermediate, an aminophenylpropanoic acid derivative, which is then cyclized with a phthalic acid precursor to form the isoindolinone ring. A representative pathway is outlined below, drawing parallels from the synthesis of structurally related compounds.

A common strategy involves the following key transformations:

Nitration of a phenylpropanoic acid ester.

Reduction of the nitro group to an amine.

Condensation of the resulting aniline (B41778) derivative with a phthalic anhydride (B1165640) precursor to form a phthalimide (B116566).

Selective Reduction of one of the carbonyl groups of the phthalimide to yield the desired 1-oxoisoindoline (also known as an isoindolinone) ring.

Hydrolysis of the ester to the final carboxylic acid.

This sequence ensures the correct regiochemical placement of the propanoic acid side chain and the isoindolinone moiety on the central phenyl ring.

The successful synthesis of the target compound relies on the efficient preparation of its two primary structural components.

Isoindolinone Moiety: The isoindolinone scaffold is a privileged structure in medicinal chemistry and can be synthesized through various methods. rsc.orgrsc.org Common strategies include:

Reductive amidation: The reaction of 2-carboxybenzaldehyde (B143210) with an amine in the presence of a reducing agent, such as hydrogen gas and a platinum catalyst, can directly form the N-substituted isoindolinone.

Cyclization of 2-iodobenzamides: Palladium-catalyzed intramolecular cyclization of N-substituted 2-iodobenzamides provides a route to 3-substituted isoindolinones under mild conditions.

From Phthalimides: The selective reduction of one of the two carbonyl groups of a phthalimide is a direct method to access the isoindolinone core.

Phenylpropanoic Acid Moiety: 3-Phenylpropanoic acid and its derivatives are fundamental building blocks. Established synthetic methods include:

Hydrogenation of Cinnamic Acid: The most direct route involves the catalytic hydrogenation of the double bond of cinnamic acid or its derivatives. nih.gov

Hydrolysis of Phenylpropionitriles: Phenylacetonitrile can be alkylated and then hydrolyzed to produce the corresponding phenylpropanoic acid. nih.govgoogle.com

Arndt-Eistert Homologation: This method can be used to extend the side chain of phenylacetic acid by one methylene (B1212753) group. nih.gov

Novel Synthetic Approaches and Catalytic Methods for Analog Development

Recent advances in synthetic chemistry offer more sophisticated and efficient methods for producing chiral analogs and employing environmentally friendly processes.

Since the target molecule is chiral if substituted at the propanoic acid side chain (at the alpha or beta position), controlling its stereochemistry is crucial.

Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For instance, the Evans oxazolidinone auxiliary method can be applied to achieve enantioselective derivatization of 3-phenylpropanoic acid. orgsyn.org Rhodium(III)-catalyzed asymmetric [4+1] annulation of aryl hydroxamates with cyclopropenes represents a modern approach to enantiomerically enriched 3-substituted isoindolinones. acs.org

Chiral Resolution: This classical technique separates a racemic mixture into its constituent enantiomers. wikipedia.org The most common method involves forming diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine (a resolving agent). wikipedia.org These diastereomeric salts, having different physical properties, can then be separated by crystallization. Chiral chromatography, using a chiral stationary phase (CSP), is another powerful technique for separating enantiomers on both analytical and preparative scales. nih.gov

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| (R)-(+)-α-Phenylethylamine | Chiral Base |

| (S)-(-)-α-Phenylethylamine | Chiral Base |

| Brucine | Chiral Base (Alkaloid) |

| Cinchonidine | Chiral Base (Alkaloid) |

| (1R,2R)-(-)-Pseudoephedrine | Chiral Amino Alcohol |

Adopting green chemistry principles is essential for sustainable chemical manufacturing. rsc.org

Isoindolinone Synthesis: Environmentally benign methods for isoindolinone synthesis have been developed. These include one-pot, multi-component reactions using water or other green solvents, which minimize waste and avoid harsh reagents. researchgate.net Metal-free synthetic routes, such as those using chlorosulfonyl isocyanate under mild conditions, also contribute to greener processes by avoiding residual metal contamination. nih.govresearchgate.net

Phenylpropanoic Acid Synthesis: Sustainable approaches for producing phenylpropanoic acid precursors are being explored through biocatalysis and metabolic engineering. nih.gov For example, engineered Escherichia coli can produce trans-cinnamic acid, a direct precursor to 3-phenylpropanoic acid, from simple sugars, offering a renewable alternative to traditional chemical synthesis. nih.gov Furthermore, the oxidation of 3-phenylpropanal (B7769412) to 3-phenylpropanoic acid can be performed efficiently using molecular oxygen (air) at moderate temperatures, avoiding harsher oxidizing agents. google.com

Derivatization Strategies for Structural Modification and Library Generation

To explore structure-activity relationships (SAR), the parent molecule can be systematically modified at several key positions. The primary sites for derivatization are the carboxylic acid group, the phenyl rings, and the isoindolinone core.

Table 2: Potential Derivatization Strategies

| Site of Modification | Functional Group | Potential Derivatives | Synthetic Method |

|---|---|---|---|

| Propanoic Acid Side Chain | Carboxylic Acid (-COOH) | Esters, Amides, Alcohols | Esterification, Amide Coupling (e.g., using DCC, EDC), Reduction (e.g., using LiAlH₄, BH₃) |

| Central Phenyl Ring | Aromatic C-H | Halogenation, Nitration, Alkylation | Electrophilic Aromatic Substitution |

| Isoindolinone Phenyl Ring | Aromatic C-H | Halogenation, Nitration, Alkylation | Electrophilic Aromatic Substitution |

| Isoindolinone Core | Methylene group (-CH₂-) at C3 | Alkyl, Aryl, Hydroxyl groups | Nucleophilic addition to an N-acyliminium ion precursor, Oxidation |

Modification of the Carboxylic Acid: The carboxyl group is a versatile handle for derivatization. Standard coupling reactions with various amines or alcohols can generate a library of amides and esters, respectively. This allows for modulation of properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Substitution on the Aromatic Rings: Both the central phenyl ring and the phenyl ring of the isoindolinone moiety are amenable to electrophilic aromatic substitution reactions. This enables the introduction of a wide range of substituents (e.g., halogens, nitro, alkyl, alkoxy groups) to probe electronic and steric effects.

Modification of the Isoindolinone Core: The C3 position of the isoindolinone ring can be functionalized. researchgate.net Depending on the synthetic route, various substituents can be introduced, which can significantly alter the molecule's three-dimensional shape and biological activity.

Modification of the Isoindolinone Heterocycle

The isoindolinone core is a primary site for chemical modification to generate structural diversity. Synthetic strategies generally involve either building the heterocycle from substituted precursors or post-synthetic modification of the pre-formed ring system.

A foundational approach to synthesizing the N-aryl isoindolinone core is analogous to the synthesis of the anti-inflammatory drug Indoprofen. yakhak.org This method involves a multi-step sequence starting with the condensation of an aniline derivative, in this case, an ester of 3-(4-aminophenyl)propanoic acid, with phthalic anhydride. This reaction forms an N-substituted phthalimide intermediate. Subsequent selective reduction of one of the two carbonyl groups of the phthalimide, often achieved using reagents like zinc dust in acetic acid, yields the desired 1-oxoisoindoline (isoindolinone) structure. yakhak.org

To introduce substituents on the benzo portion of the isoindolinone ring, the synthesis can commence from appropriately substituted starting materials. For instance, substituted phthalic anhydrides can be used in the initial condensation step. An alternative powerful strategy involves the reaction of a γ-ketocarboxylic acid with a primary arylamine. researchgate.netarkat-usa.org This reaction, often conducted at high temperatures or under dehydrating conditions, allows for the construction of N-aryl isoindolones where substituents can be pre-installed on either the keto-acid or the aniline component. researchgate.netarkat-usa.orgumich.edu

Modern synthetic methods offer more sophisticated ways to functionalize the isoindolinone ring. For example, transition-metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H activation, can be employed to introduce substituents at the C3-position of the heterocycle, yielding products like 3-methyleneisoindolin-1-ones which serve as versatile intermediates for further derivatization. researchgate.net

Table 1: Examples of Precursors for Modified Isoindolinone Synthesis

| Isoindolinone Precursor 1 | Isoindolinone Precursor 2 | Resulting Isoindolinone Feature |

| 4-Nitro-phthalic anhydride | 3-(4-aminophenyl)propanoic acid ester | Nitro-substituted benzo ring |

| Phthalic anhydride | 3-(4-amino-2-fluorophenyl)propanoic acid ester | Fluoro-substituted N-phenyl ring |

| 2-Benzoyl-4-chlorobenzoic acid | 3-(4-aminophenyl)propanoic acid ester | Chloro-substituted benzo ring |

| 2-(4-Methylbenzoyl)benzoic acid | 3-(4-aminophenyl)propanoic acid ester | Methyl-substituted C3-phenyl group |

Functionalization of the Phenylpropanoic Acid Moiety

The phenylpropanoic acid portion of the molecule offers a readily accessible functional handle for derivatization, primarily at the terminal carboxylic acid group. This allows for the modulation of physicochemical properties such as solubility, polarity, and hydrogen bonding capacity.

The carboxylic acid can be converted into a wide range of functional groups using standard organic chemistry transformations. nih.gov

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents yields the corresponding esters. This modification can influence the compound's lipophilicity and metabolic stability.

Amidation: Coupling of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) produces a diverse library of amides. This allows for the introduction of new pharmacophoric features and interaction points.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) or lithium aluminum hydride. This alcohol can then serve as a point for further functionalization, such as ether formation.

Beyond the carboxyl group, the phenyl ring itself can be a target for modification, although this is often more challenging due to the directing effects of the existing substituents. Electrophilic aromatic substitution reactions could potentially introduce substituents such as nitro, halogen, or acyl groups onto the phenyl ring, further expanding the chemical diversity of the scaffold.

Table 2: Derivatives from Functionalization of the Carboxylic Acid Group

| Reagent/Condition | Functional Group Formed | Derivative Name |

| Methanol, H₂SO₄ | Ester | Methyl 3-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate |

| Ammonia, EDC | Primary Amide | 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanamide |

| Benzylamine, HATU | Secondary Amide | N-Benzyl-3-(4-(1-oxoisoindolin-2-yl)phenyl)propanamide |

| LiAlH₄ then H₂O | Primary Alcohol | 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propan-1-ol |

Introduction of Bridging Linkers and Diverse Substituents

A key strategy for expanding the chemical space of the core molecule is the introduction of bridging linkers to attach additional, often complex, substituents. This modular approach allows for the combination of the isoindolinone-phenylpropanoic acid scaffold with other chemical moieties to create hybrid molecules.

Linkers can be incorporated by modifying either of the two primary components of the molecule. For instance, a reactive handle can be installed on the isoindolinone ring. The synthesis of C3-aminoisoindolinones introduces a nucleophilic amino group on the heterocycle, which can be acylated or alkylated to attach a variety of side chains or linkers. researchgate.net

Alternatively, the synthesis can be designed in a modular fashion where the isoindolinone and the phenylpropanoic acid fragments are synthesized separately with complementary functionalities and then coupled. For example, a halogen-substituted N-phenylisoindolinone could be coupled with a boronic acid-substituted phenylpropanoic acid derivative via a Suzuki coupling to form a biphenyl-type linker. Another approach involves synthesizing an isoindolinone derivative bearing an N-(hydroxyphenyl) or N-(aminophenyl) group, which can then be connected to a suitable propanoic acid side chain via an ether or amine bridge. This strategy allows for significant variation in the length and nature of the linking chain.

Table 3: Strategies for Introducing Bridging Linkers

| Modified Fragment | Linker Type | Coupling Reaction Example | Resulting Structure |

| Isoindolinone | Amide | Acylation of C3-aminoisoindolinone | C3-position linked to a substituent via an amide bond |

| Phenylpropanoic Acid | Ether | Williamson ether synthesis | Phenyl ring linked to a substituent via an oxygen atom |

| Both | Biphenyl | Suzuki coupling | Isoindolinone and phenylpropanoate moieties separated by an additional phenyl ring |

| Isoindolinone | Alkylamine | Reductive amination with N-(formylphenyl)isoindolinone | N-phenyl ring linked to a substituent via a -CH₂-NH- bridge |

Preclinical Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific literature, no specific preclinical data was found for the chemical compound This compound corresponding to the requested outline of pharmacological and biological investigations.

The performed searches for this specific compound, including its chemical name and CAS number (66564-15-6), did not yield published studies detailing its in vitro or in vivo activities related to enzyme inhibition, receptor binding, signaling pathway modulation, antiproliferative effects, or antimicrobial efficacy.

It is important to distinguish the requested compound from its structural isomer, 2-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid , commonly known as Indoprofen . While extensive pharmacological data exists for Indoprofen, particularly regarding its activity as a cyclooxygenase (COX) inhibitor, this information pertains to a chemically distinct molecule and cannot be attributed to this compound. nih.govnih.gov

Due to the strict requirement for scientifically accurate information pertaining solely to this compound, and the absence of such data in the available search results, the detailed article sections on its preclinical pharmacology and biological investigations cannot be generated at this time.

Preclinical Pharmacological and Biological Investigations in Vitro and in Vivo Models

Assessment of Cellular Activities in In Vitro Systems

Neurobiological Activity in Neuronal Cell Cultures

Currently, there is no publicly available scientific literature detailing the neurobiological activity of 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid in neuronal cell cultures.

Anti-inflammatory Efficacy in Cellular Models

Information regarding the anti-inflammatory efficacy of this compound in cellular models is not available in the public domain.

In Vivo Preclinical Model Investigations (Non-Human)

A foundational study from 1973 indicates that this compound (K 4277) was subjected to a range of in vivo preclinical evaluations in non-human subjects, including mice, rats, guinea pigs, and cats. nih.gov

Evaluation in Disease-Specific Animal Models (e.g., Cancer Xenografts, Neurodegenerative Models)

There is no available scientific evidence to suggest that this compound has been evaluated in disease-specific animal models such as cancer xenografts or models of neurodegenerative diseases.

Mechanistic Elucidation at the Molecular and Cellular Levels

Identification of Molecular Targets and Binding Interactions

Indoprofen interacts with several molecular targets, accounting for its diverse biological effects. The primary and most well-understood targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govresearchgate.netnih.gov Its inhibitory action on these enzymes establishes its function as an NSAID. nih.gov

Beyond its role as a COX inhibitor, a significant discovery identified Indoprofen's ability to upregulate the production of the Survival Motor Neuron (SMN) protein. researchgate.netyoutube.commdpi.com This activity is particularly noteworthy as it occurs through a COX-independent mechanism, indicating a distinct and novel molecular target related to SMN gene expression or protein synthesis. researchgate.netyoutube.com

Further studies have suggested additional molecular interactions. Structural prediction analyses and subsequent cellular assays identified Phosphoinositide-dependent kinase 1 (PDK1) as a potential target. researchgate.netnih.gov The compound has also been shown to inhibit the release of High Mobility Group Box 1 (HMGB1), a key mediator in inflammatory responses, and modulate its signaling. researchgate.net Another study identified Pyruvate kinase isozymes M1/M2 as a target, with Indoprofen acting as an inhibitor. nih.gov

The interaction of Indoprofen with plasma proteins has been characterized, particularly its binding to Human Serum Albumin (HSA). universiteitleiden.nlyoutube.com Studies using dialysis have shown that Indoprofen binds to HSA in a manner sensitive to environmental conditions and the protein's tertiary structure. youtube.com Interestingly, while it appears to share a primary binding site with diazepam, the presence of Indoprofen was found to increase the binding of diazepam. universiteitleiden.nl This suggests a complex interaction, possibly involving drug-induced conformational changes in the albumin protein. universiteitleiden.nl

While the binding to the transport protein HSA is described, detailed mapping of the specific amino acid residues involved in the binding of Indoprofen to its primary pharmacological targets, such as the COX enzymes or the molecular machinery responsible for SMN upregulation, is not extensively detailed in the available literature.

The pharmacological activity of Indoprofen is directly related to its inhibition of prostaglandin (B15479496) biosynthesis via the cyclooxygenase enzymes. nih.govnih.gov In comparative studies, the potency of Indoprofen as a prostaglandin synthesis inhibitor was found to be intermediate between that of indomethacin (B1671933) and aspirin. nih.gov Although it is established as a non-selective inhibitor of both COX-1 and COX-2, specific IC50 values are not consistently reported across standardized assays.

However, kinetic data is available for other targets. Enzymatic assays have demonstrated that Indoprofen can inhibit Pyruvate kinase isozymes M1/M2. nih.gov

The table below summarizes the available enzyme inhibition data.

| Target Enzyme | Reported IC50 | Compound |

| Pyruvate kinase isozymes M1/M2 | 21.0 µM | Indoprofen |

Cellular Pathway Analysis

The engagement of Indoprofen with its molecular targets triggers modulation of several key cellular pathways. The most prominent of these is the arachidonic acid pathway. nih.gov By inhibiting COX-1 and COX-2, Indoprofen blocks the conversion of arachidonic acid into prostaglandin H2, which is the precursor for a wide range of pro-inflammatory prostanoids, including prostaglandins (B1171923) and thromboxanes. This blockade is the cornerstone of its anti-inflammatory effect. nih.gov

Investigations into Indoprofen's effect on gene and protein expression have revealed specific, targeted changes rather than broad, global shifts. The most significant finding is its selective upregulation of protein expression from the SMN2 gene. researchgate.netyoutube.com In cell-based reporter assays, Indoprofen increased the production of an SMN2-luciferase reporter protein but had no effect on a nearly identical SMN1 construct. researchgate.netyoutube.com This resulted in a measurable increase in endogenous SMN protein levels and a five- to six-fold increase in the number of nuclear "gems," which are structures whose abundance correlates with SMN protein concentration. youtube.com

Other studies have shown that Indoprofen can promote the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and reduce the cell surface expression of inflammatory receptors such as Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), and the Receptor for Advanced Glycation End-products (RAGE). researchgate.net Global proteomic or transcriptomic analyses of cells treated with Indoprofen are not widely available in the current literature.

The table below details the observed effects on specific gene and protein expression.

| Gene/Protein | Effect | Cellular Context | Reference(s) |

| SMN Protein (from SMN2 gene) | Upregulation | Fibroblasts from SMA patients | researchgate.netyoutube.com |

| PGC-1α | Promotes Expression | Muscle cells | |

| TLR2, TLR4, RAGE | Reduces cell surface expression | THP-1 cells | researchgate.net |

Indoprofen influences multiple intracellular signaling cascades, which can be broadly categorized into COX-dependent and COX-independent mechanisms.

COX-Dependent Inflammatory Signaling: The primary and intended signaling cascade affected by Indoprofen is the one driving inflammation. By blocking prostaglandin production, the compound prevents the activation of prostaglandin receptors, which are G-protein coupled receptors that trigger downstream signaling involving cyclic AMP (cAMP) and other second messengers, ultimately leading to reduced inflammation and pain.

COX-Independent Signaling: Indoprofen has been shown to activate the AKT-AMPK and PDK1/AKT/S6K signaling pathways, which are critical in regulating cellular metabolism, growth, and survival. researchgate.netnih.gov Concurrently, it can inhibit the pro-inflammatory NF-κB and MAPK signaling pathways. It also interferes with signaling mediated by the damage-associated molecular pattern (DAMP) molecule HMGB1 by inhibiting its release and downregulating its cell surface receptors. researchgate.net The precise mechanism for upregulating SMN protein is not fully elucidated but is proposed to be a pre- or co-translational effect on the SMN2 gene product, potentially involving direct interaction with pre-mRNA to modulate splicing or translation. youtube.com

Phenotypic Screening and Target Deconvolution Strategies

The discovery of Indoprofen's ability to increase SMN protein levels is a classic example of the successful application of phenotypic screening in drug discovery and repurposing. youtube.commdpi.com This novel activity was identified through a high-throughput screen of approximately 47,000 compounds. researchgate.netyoutube.com The screen utilized a cell-based assay designed to report on the functional production of SMN protein from an SMN2 minigene construct. youtube.com Indoprofen emerged as a "hit" that selectively increased protein output from the SMN2 construct, a phenotype highly relevant to the pathology of spinal muscular atrophy (SMA). researchgate.netyoutube.com

This finding was significant because the effect was independent of Indoprofen's known mechanism as a COX inhibitor, demonstrating the power of phenotypic screening to uncover unexpected, off-target activities that would not be found through target-based approaches. youtube.com This discovery has repurposed Indoprofen into a valuable chemical tool for studying SMN biology and a potential lead for developing therapeutics for SMA. youtube.com

The subsequent challenge is target deconvolution: identifying the specific molecular target and mechanism through which Indoprofen upregulates SMN. The original researchers proposed that Indoprofen could now be used as a chemical probe to identify novel proteins and pathways that regulate SMN production, which is the central goal of target deconvolution strategies. youtube.com

Structure Activity Relationship Sar and Rational Design

Elucidation of Key Pharmacophores and Structural Motifs of Isoindolinone Derivatives

The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. The key pharmacophoric features of isoindolinone derivatives, including those with a propanoic acid moiety similar to Indoprofen, have been identified through numerous studies. These features are crucial for their interaction with enzymes such as aldose reductase and cyclooxygenase (COX).

A general pharmacophore model for isoindolinone-based aldose reductase inhibitors includes:

A hydrophobic region: The isoindolinone core and the phenyl ring attached to it typically occupy a hydrophobic pocket in the active site of the enzyme.

A hydrogen bond acceptor: The carbonyl group of the isoindolinone ring is a critical hydrogen bond acceptor, interacting with key amino acid residues.

An anionic binding site: The carboxylic acid group of the propanoic acid side chain is essential for interacting with a positively charged or polar region of the enzyme's active site. This interaction is a common feature for many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes as well.

The spatial arrangement of these features is paramount for high-affinity binding. For instance, in the context of aldose reductase inhibition, the distance and orientation between the hydrophobic isoindolinone part and the anionic propanoic acid group significantly influence the inhibitory potency.

Table 1: Key Pharmacophoric Features of Isoindolinone Derivatives

| Feature | Structural Motif | Role in Biological Activity |

| Hydrophobic Core | Isoindolinone ring system | Occupies hydrophobic pockets in the target enzyme's active site. |

| Hydrogen Bond Acceptor | Carbonyl group (C=O) of the lactam | Forms crucial hydrogen bonds with amino acid residues in the active site. |

| Anionic Group | Carboxylic acid (-COOH) of the propanoic acid side chain | Interacts with positively charged or polar regions of the target, acting as an anchor. |

| Aromatic System | Phenyl ring connecting the isoindolinone and propanoic acid | Contributes to hydrophobic interactions and can be modified to enhance selectivity. |

Principles for Design of Analogs with Enhanced Potency and Selectivity

Building upon the understanding of the key pharmacophores, medicinal chemists can rationally design analogs of 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid with improved potency and selectivity. Selectivity is particularly important to minimize off-target effects and reduce side effects. For instance, selective inhibition of COX-2 over COX-1 is a key objective in the design of newer NSAIDs to reduce gastrointestinal toxicity.

Key design principles include:

Alterations to the Propanoic Acid Side Chain: The length and rigidity of the acidic side chain can be modified to optimize its interaction with the anionic binding site. Converting the propanoic acid to other acidic bioisosteres, such as tetrazoles, can also be explored.

A study focused on converting Indoprofen into more selective COX-2 inhibitors involved the design and synthesis of a series of isoindol-1,3-diones and isoindol-1-ones. researchgate.net This research highlights the potential of modifying the core structure to achieve desired selectivity profiles.

Ligand Efficiency and Druggability Assessment (In Silico and In Vitro)

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties, often referred to as "druggability." Ligand efficiency (LE) is a key metric used to assess the binding efficiency of a molecule relative to its size. It is calculated as the binding energy per heavy (non-hydrogen) atom. A higher LE value is generally desirable as it indicates that the molecule is making efficient use of its atoms to bind to the target, which can lead to a more favorable pharmacokinetic profile.

In silico (computer-based) methods are invaluable for predicting the druggability of compounds early in the discovery process. These methods can predict various ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 2: In Silico Druggability Assessment Parameters

| Parameter | Description | Importance |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Generally, lower MW (<500 Da) is preferred for better oral absorption. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | An optimal LogP (typically 1-3) is needed for good membrane permeability and solubility. |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Fewer HBDs (≤5) are generally associated with better oral absorption. |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | Fewer HBAs (≤10) are generally associated with better oral absorption. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | A TPSA < 140 Ų is often associated with good oral bioavailability. |

Computational tools can perform molecular docking simulations to predict the binding mode and affinity of Indoprofen and its analogs to their target proteins. alrasheedcol.edu.iqnih.gov These simulations provide insights into the specific interactions that contribute to binding and can guide the design of new analogs with improved properties.

In vitro (laboratory-based) assays are then used to experimentally validate the in silico predictions. These assays can measure a compound's solubility, permeability (e.g., using Caco-2 cell monolayers), metabolic stability (using liver microsomes), and plasma protein binding. This integrated approach of in silico and in vitro assessment is crucial for identifying promising drug candidates.

Strategies for Prodrug Development for the Chemical Compound and its Analogs

The presence of a carboxylic acid group in this compound, while crucial for its activity, can also lead to gastrointestinal irritation, a common side effect of NSAIDs. One effective strategy to mitigate this is through the development of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.

For carboxylic acid-containing drugs like Indoprofen, the most common prodrug strategy is esterification. By converting the carboxylic acid to an ester, the acidic nature of the compound is masked, which can reduce direct irritation of the gastric mucosa. These ester prodrugs are designed to be hydrolyzed by esterase enzymes in the body, releasing the active parent drug.

Common prodrug strategies for carboxylic acids include:

Simple Alkyl or Aryl Esters: These can increase lipophilicity and improve absorption.

Glycoside Prodrugs: Attaching a sugar moiety can enhance water solubility and potentially target specific transporters.

Amino Acid Conjugates: Linking an amino acid can improve solubility and may utilize amino acid transporters for absorption.

Mutual Prodrugs: The drug is co-valently linked to another therapeutic agent, offering the potential for synergistic effects. For example, a mutual prodrug of an NSAID and a gastroprotective agent could be designed.

The design of a successful prodrug requires a careful balance. The prodrug must be stable enough to reach its intended site of activation but labile enough to release the active drug in a timely manner. The promoiety (the part that is cleaved off) should be non-toxic. The development of prodrugs for 2-arylpropionic acids, the class to which Indoprofen belongs, is a well-established approach to improve their therapeutic index.

Pharmacokinetic and Metabolic Studies in Vitro and Preclinical Animal Models

Advanced Analytical and Characterization Methodologies for Research Applications

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is fundamental to the structural confirmation of newly synthesized or isolated compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the molecular architecture and bonding of 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid.

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would correspond to the protons on the isoindolinone core, the para-substituted phenyl ring, and the propanoic acid side chain.

Carbon-13 (¹³C) NMR Spectroscopy detects the carbon atoms in the molecule, providing information about their electronic environment. Key signals would include those from the two distinct carbonyl carbons (lactam and carboxylic acid), the aromatic carbons of both ring systems, and the aliphatic carbons of the propanoic acid chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet (br s) | Exchangeable with D₂O |

| ¹H | Isoindolinone Aromatic (4H) | 7.5 - 7.9 | multiplet (m) | Aromatic protons adjacent to carbonyl and benzene (B151609) ring |

| ¹H | Phenyl Ring (4H) | 7.2 - 7.5 | AA'BB' system (2 doublets) | Para-substituted pattern |

| ¹H | Isoindolinone Methylene (B1212753) (-CH₂-) | ~4.8 | singlet (s) | Methylene group of the isoindolinone ring |

| ¹H | Propanoic Acid (-CH₂-Ar) | ~2.9 | triplet (t) | Methylene group adjacent to the phenyl ring |

| ¹H | Propanoic Acid (-CH₂-COOH) | ~2.6 | triplet (t) | Methylene group adjacent to the carboxyl group |

| ¹³C | Carbonyl (Lactam, C=O) | 168 - 172 | - | Carbonyl of the isoindolinone ring |

| ¹³C | Carbonyl (Acid, C=O) | 175 - 180 | - | Carbonyl of the propanoic acid |

| ¹³C | Aromatic Carbons | 120 - 145 | - | Multiple signals from both phenyl and isoindolinone rings |

| ¹³C | Aliphatic (-CH₂-N) | ~50 | - | Methylene carbon of the isoindolinone ring |

| ¹³C | Aliphatic (-CH₂-Ar) | ~35 | - | Methylene carbon adjacent to the phenyl ring |

| ¹³C | Aliphatic (-CH₂-COOH) | ~30 | - | Methylene carbon adjacent to the carboxyl group |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information from its fragmentation patterns. For this compound (C₁₇H₁₅NO₃), the molecular weight is 281.31 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in MS provides a fingerprint that can help confirm the structure. Key bond cleavages would be expected to occur at the propanoic acid side chain and within the isoindolinone structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Formula | Fragment Lost | Description |

|---|---|---|---|

| 282.11 | [C₁₇H₁₆NO₃]⁺ | - | Protonated molecular ion [M+H]⁺ |

| 264.10 | [C₁₇H₁₄NO₂]⁺ | H₂O | Loss of water from the molecular ion |

| 236.11 | [C₁₆H₁₄NO]⁺ | COOH | Loss of the carboxyl group |

| 208.09 | [C₁₄H₁₀NO]⁺ | C₃H₅O₂ | Loss of the entire propanoic acid side chain |

| 132.04 | [C₈H₆N]⁺ | - | Fragment corresponding to the isoindolinone core after cleavage |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The spectrum for this compound would be characterized by strong absorptions corresponding to the carbonyl groups and the hydroxyl group of the carboxylic acid.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 1700-1725 | C=O stretch | Carboxylic Acid | Strong |

| 1670-1690 | C=O stretch | γ-Lactam (Isoindolinone) | Strong |

| 2850-3000 | C-H stretch | Aliphatic (CH₂) | Medium |

| 3010-3100 | C-H stretch | Aromatic (C-H) | Medium-Weak |

| 1600, 1450 | C=C stretch | Aromatic Ring | Medium-Weak |

| 1180-1360 | C-N stretch | Amide/Lactam | Medium |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. They are also the primary means for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purification of moderately polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically employed. A UV detector is suitable for detection, as the aromatic rings and carbonyl groups act as strong chromophores.

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV Absorbance at ~254 nm |

| Injection Volume | 5-20 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the thermal instability of the carboxylic acid group. Therefore, a derivatization step is required to convert the polar carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or trimethylsilyl (B98337) (TMS) ester). Following derivatization, the analyte can be separated by GC and detected by a mass spectrometer, which provides both high sensitivity and structural confirmation.

Table 5: Typical GC-MS Method Parameters for Derivatized Analyte

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Diazomethane |

| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | e.g., 100 °C hold for 2 min, ramp to 300 °C at 15 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

Crystallography and Solid-State Characterization for Conformational Analysis

Comprehensive searches of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure or solid-state characterization of this compound.

While research is available for structurally related isomers, such as 2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid (Indoprofen), no peer-reviewed articles or database entries containing crystallographic parameters (unit cell dimensions, space group), atomic coordinates, or detailed conformational analysis for the requested "3-" substituted compound could be identified. nih.govnih.gov

Similarly, no experimental data from solid-state characterization techniques such as solid-state NMR (ssNMR), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA) specifically for this compound were found in the public domain.

Theoretical conformational analysis based on computational methods could provide insights into the molecule's preferred spatial arrangement, dihedral angles, and potential intramolecular interactions. However, such predictive data falls outside the scope of experimental solid-state characterization.

Further research and publication in the field are required to provide the experimental crystallographic and solid-state data necessary for a complete conformational analysis of this specific compound.

Computational Approaches in Chemical Compound Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid, might interact with its protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to estimate the binding affinity for different binding poses. biomedpharmajournal.orgresearchgate.net

Computer simulation techniques have been specifically applied to study the interaction of Indoprofen with both COX-1 and COX-2 enzymes. nih.gov In these studies, the drug was docked into the cyclooxygenase channel of the enzymes to determine its binding mode and interactions. nih.gov

Binding Affinity Prediction and Conformation Analysis

Binding affinity prediction is a key outcome of molecular docking, often expressed as a score in units such as kcal/mol, which estimates the strength of the interaction. researchgate.net A lower binding energy score typically indicates a more stable and favorable interaction. For example, the related NSAID Ibuprofen, when docked to COX-2, has shown a binding affinity of -7.3 kcal/mol. researchgate.net

Conformation analysis investigates the three-dimensional arrangement of atoms in the ligand when it is in the binding site. Docking studies of this compound within the COX enzymes focus on identifying the key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. nih.govjaper.in These interactions are crucial for stabilizing the ligand-protein complex and are responsible for the inhibitory effect on the enzyme. japer.in The analysis of Indoprofen's conformation within the COX active site helps to explain its inhibitory mechanism at an atomic level. nih.gov

Virtual Screening for Identification of Novel Analogs

Virtual screening is a computational method used in the early stages of drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.netresearchgate.net There are two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. f1000research.com A large database of compounds is docked into the active site of the target (e.g., COX-2), and molecules are ranked based on their predicted binding affinity. f1000research.comnanobioletters.com The resulting hits are promising candidates for further experimental testing. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. nih.gov This approach uses a molecule with known activity, such as this compound, as a template. The database is then searched for molecules with similar structural or chemical properties, with the hypothesis that similar molecules may exhibit similar biological activities. nih.govscholarsresearchlibrary.com

These screening methods can be used to identify novel analogs of this compound with potentially improved potency or a better side-effect profile. scholarsresearchlibrary.com

Molecular Dynamics Simulations for System Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govdntb.gov.ua MD simulations provide a deeper understanding of the physical movements of atoms and molecules in the complex, offering insights that static docking models cannot. dntb.gov.ua A study involving this compound complexed with COX enzymes subjected the docked structures to simulation for 110 picoseconds (ps) at a constant temperature to observe their dynamic behavior. nih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Software Package | AMBER 5.0 | nih.gov |

| Force Field | United atom force field (mostly PARM96) | nih.gov |

| Heating Phase | 30 picoseconds (ps) | nih.gov |

| Equilibration Phase | 110 ps at 300K | nih.gov |

| Production Simulation | 110 ps | nih.gov |

| Time Step | 0.001 ps | nih.gov |

Conformational Analysis and Ligand-Protein Dynamics

MD simulations allow for the analysis of conformational changes in both the ligand and the protein upon binding. nih.gov For the this compound-COX complexes, simulations revealed specific perturbative changes in the structures of both COX-1 and COX-2. nih.gov In the case of Indoprofen, notable structural changes were observed in specific helical regions within the cyclooxygenase cavity, and these changes differed between the COX-1 and COX-2 isoforms, providing insight into the drug's interaction dynamics. nih.gov

Investigation of Protein-Ligand Complex Stability and Flexibility

The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the Root Mean Square Deviation (RMSD). nih.govmdpi.com The RMSD measures the average distance between the atoms of the complex at a given time point compared to a reference structure (usually the starting frame). A low and stable RMSD value over time suggests that the complex is stable and does not undergo significant conformational changes. mdpi.comresearchgate.net Analysis of the MD trajectories for Indoprofen bound to COX enzymes confirmed the formation of stable complexes. nih.gov The flexibility of specific regions of the protein can be assessed using the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of each amino acid residue over the course of the simulation. researchgate.net

| Enzyme | Affected Structural Regions | Reference |

|---|---|---|

| COX-1 | Helix D, H6, S6, and Helix H8 in the cyclooxygenase cavity | nih.gov |

| COX-2 | Helix D, H6, S6, and Helix H8 in the cyclooxygenase cavity (with specific differences from COX-1) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govzsmu.edu.ua The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. zsmu.edu.ua

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known anti-inflammatory activities would be required. For each compound, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure.

Examples of Molecular Descriptors in QSAR:

Constitutional Descriptors: Molecular weight, number of specific atoms or bonds.

Topological Descriptors: Describe the connectivity and branching of the molecule.

Geometrical Descriptors: Relate to the 3D shape of the molecule.

Physicochemical Descriptors: Such as LogP (lipophilicity), molar refractivity, and electronic properties.

Using statistical methods like multiple linear regression, a mathematical equation is generated that correlates the values of these descriptors with the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds and prioritizing synthetic efforts. scholarsresearchlibrary.comzsmu.edu.ua

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric/Topological | Molecular Volume | Size and shape of the molecule |

| Structural | Number of Rotatable Bonds | Molecular flexibility |

2D and 3D QSAR for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and guiding the optimization of lead candidates. QSAR studies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methods.

2D-QSAR models correlate biological activity with molecular descriptors derived from the 2D representation of molecules, such as physicochemical properties (e.g., logP), electronic properties, and topological indices. nih.gov For a hypothetical series of analogs of this compound, a 2D-QSAR model would be developed by first calculating a wide range of descriptors for each molecule. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be employed to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov A robust model would have high correlation coefficients (R²) and predictive ability (Q²) from cross-validation. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D properties of molecules. basicmedicalkey.comslideshare.net These techniques require the alignment of the compound series based on a common scaffold. researchgate.net For this compound and its analogs, the 1-oxoisoindoline-2-yl)phenyl core could serve as the template for alignment. CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA additionally evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. researchgate.net For instance, a green contour in a CoMFA steric map would indicate that bulkier substituents are favored in that region for increased activity.

To illustrate the application of QSAR, consider the following hypothetical data for a series of analogs of this compound, where modifications are made at the R¹ and R² positions.

| Compound ID | R¹ | R² | Experimental pIC₅₀ | Predicted pIC₅₀ (2D-QSAR) |

|---|---|---|---|---|

| 1 | -H | -H | 6.5 | 6.4 |

| 2 | -F | -H | 6.8 | 6.7 |

| 3 | -Cl | -H | 7.1 | 7.2 |

| 4 | -CH₃ | -H | 6.7 | 6.6 |

| 5 | -H | -OH | 6.3 | 6.2 |

| 6 | -H | -OCH₃ | 6.6 | 6.5 |

Predictive Modeling for In Silico ADME Properties (Non-Human)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of drug discovery, as unfavorable pharmacokinetics is a major reason for compound attrition. researchgate.net In silico ADME models offer a rapid and cost-effective method for predicting these properties before a compound is synthesized, thereby guiding the selection and design of candidates with more favorable profiles. nih.govresearchgate.net These predictive models are built using data from various experimental assays and correlate molecular structures with ADME endpoints. nih.gov

For this compound, a range of non-human in silico ADME properties can be predicted. These include:

Aqueous Solubility: This property affects absorption and formulation. Models predict solubility based on factors like logP and polar surface area.

Permeability: Often predicted using models for Caco-2 cell permeability, which is an indicator of intestinal absorption. nih.gov

Plasma Protein Binding (PPB): The extent of binding to plasma proteins influences the free concentration of a drug and its distribution.

Metabolic Stability: Predictions often focus on interactions with Cytochrome P450 (CYP) enzymes, identifying potential sites of metabolism and whether the compound is likely to be an inhibitor of key isoforms.

Blood-Brain Barrier (BBB) Penetration: Models predict the likelihood of a compound crossing the BBB, which is crucial for CNS-targeted drugs.

The following table presents hypothetical in silico ADME predictions for this compound and related analogs.

| Compound ID | Aqueous Solubility (logS) | Caco-2 Permeability (nm/s) | Plasma Protein Binding (%) | CYP2D6 Inhibition | BBB Penetration |

|---|---|---|---|---|---|

| 1 | -3.5 | 25 | 95 | Low Risk | Low |

| 2 | -3.7 | 30 | 96 | Low Risk | Low |

| 3 | -4.0 | 35 | 98 | Medium Risk | Medium |

| 4 | -3.9 | 32 | 97 | Low Risk | Medium |

De Novo Drug Design and Scaffold Hopping Approaches

De novo drug design and scaffold hopping are computational strategies aimed at discovering novel chemical entities with desired biological activities. nih.govslideshare.net De novo design involves the generation of new molecular structures from scratch, either by assembling small molecular fragments or by growing a structure within the active site of a target protein. deeporigin.comcreative-biostructure.com This approach allows for the exploration of a vast chemical space, potentially leading to the discovery of entirely new classes of compounds. deeporigin.com

Scaffold hopping is a more focused strategy that aims to identify isofunctional molecular structures with chemically distinct core motifs or scaffolds. uniroma1.it The goal is to retain the key pharmacophoric features responsible for biological activity while replacing the central scaffold. nih.gov This can lead to compounds with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. uniroma1.it Computational methods for scaffold hopping can be based on 2D similarity, 3D shape and pharmacophore matching, or virtual screening. biosolveit.de

The 1-oxoisoindolin-2-yl)phenyl moiety of this compound can be considered a central scaffold. In a scaffold hopping campaign, this core could be replaced with other ring systems that maintain the spatial orientation of the key interacting groups—the propanoic acid side chain and the phenyl ring. The objective would be to find replacements that preserve or improve the compound's activity while potentially offering advantages in synthetic accessibility or physicochemical properties.

Below is a table illustrating a hypothetical scaffold hopping approach starting from the core of this compound.

| Scaffold Type | Scaffold Structure | Rationale for Hopping |

|---|---|---|

| Original Scaffold | 1-Oxoisoindolin-2-yl)phenyl | Starting point with known (hypothetical) activity. |

| Hypothetical Hop 1 | Phthalazin-1(2H)-one | Bioisosteric replacement of the isoindolinone core to explore different hydrogen bonding patterns and physicochemical properties. |

| Hypothetical Hop 2 | Quinazolin-4(3H)-one | Introduces an additional nitrogen atom to potentially alter solubility and metabolic stability while maintaining a rigid bicyclic core. |

| Hypothetical Hop 3 | 1H-Indazol-3(2H)-one | A different heterocyclic system that could present a novel interaction profile with the target and offer a distinct patent position. |

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Analogs and Derivatives with Optimized Biological Profiles

The development of novel analogs and derivatives of 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid is a promising avenue for enhancing its therapeutic potential. The isoindolinone core is a versatile scaffold that allows for a variety of chemical modifications to improve biological activity and pharmacokinetic properties. mdpi.com

Future research will likely focus on systematic structure-activity relationship (SAR) studies to identify key molecular features that govern the potency and selectivity of these compounds as PARP inhibitors. For instance, modifications to the phenylpropanoic acid side chain, the isoindolinone ring, or the introduction of various substituents on the aromatic rings could lead to the discovery of derivatives with enhanced efficacy. The goal of such modifications would be to optimize the interaction of the molecule with the active site of the PARP enzyme, thereby increasing its inhibitory effect.

A recent study on novel isoindolinone derivatives highlighted the potential for developing multifunctional bioactive agents. For example, certain derivatives have shown potent carbonic anhydrase inhibition in addition to antioxidant and antimicrobial properties. nih.gov This suggests that analogs of this compound could be designed to possess a range of beneficial biological activities.

Exploration of Polypharmacological Potential and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery as a way to enhance therapeutic efficacy and overcome drug resistance. nih.gov Isoindolinone derivatives, due to their diverse biological activities, are excellent candidates for the development of multi-targeting agents. nih.gov

Future research in this area would involve screening this compound and its analogs against a panel of disease-relevant targets to identify any off-target activities that could be therapeutically beneficial. For example, some isoindolinone-based compounds have been found to inhibit kinases, which are important targets in cancer therapy. nih.gov A multi-target approach could involve designing a single molecule that inhibits both PARP and a key kinase involved in a specific cancer pathway. This could lead to a synergistic antitumor effect and a lower likelihood of resistance development.

Advanced Drug Delivery Systems and Formulation Strategies (Conceptual)

The successful translation of a promising compound into a clinical drug often depends on the development of an effective drug delivery system. For a compound like this compound, which may have poor solubility, advanced formulation strategies could be crucial for achieving adequate bioavailability.

Conceptual future research in this area could explore the use of nanoparticle-based drug delivery systems to improve the solubility and targeted delivery of isoindolinone derivatives. Nanoparticles can encapsulate the drug, protecting it from degradation and allowing for controlled release at the target site. This can enhance the drug's therapeutic index by increasing its concentration at the tumor while minimizing exposure to healthy tissues.

Another approach could be the development of solid-phase multicomponent synthesis methods to generate novel cell-penetrating probes based on the isoindolinone scaffold. These probes could be used to deliver the drug directly into cancer cells, overcoming potential issues with cell membrane permeability.

Integration of Omics Technologies for Comprehensive Biological Understanding

Omics technologies, such as genomics, proteomics, and metabolomics, offer powerful tools for gaining a comprehensive understanding of the biological effects of a drug candidate. In the context of this compound and its analogs, these technologies could be used to elucidate their mechanism of action and identify biomarkers of response.

Future research could involve treating cancer cell lines with these compounds and then analyzing the changes in the proteome (the complete set of proteins) and the metabolome (the complete set of small-molecule metabolites). This could reveal the specific cellular pathways that are affected by the drug and help to identify potential mechanisms of resistance. For example, proteomic studies on other PARP inhibitors have identified novel off-target effects that could be exploited for therapeutic benefit.

Challenges and Opportunities in Isoindolinone-Based Research and Discovery

The field of isoindolinone-based drug discovery is not without its challenges. One of the main hurdles is the potential for off-target toxicity, which can limit the therapeutic window of a drug. mdpi.com Rigorous preclinical safety and toxicology studies are therefore essential for the development of any new isoindolinone-based therapeutic.

Another challenge is the potential for the development of drug resistance. Cancer cells can develop resistance to PARP inhibitors through various mechanisms, such as upregulating drug efflux pumps or acquiring secondary mutations in the PARP enzyme. The development of combination therapies and multi-targeting agents, as discussed above, are potential strategies to overcome this challenge.

Despite these challenges, the isoindolinone scaffold continues to present significant opportunities for the discovery of novel therapeutics. The versatility of the isoindolinone core allows for the creation of large and diverse chemical libraries, increasing the chances of identifying compounds with novel mechanisms of action. mdpi.com Furthermore, the growing understanding of the role of PARP enzymes in a wide range of diseases beyond cancer, such as inflammatory and neurodegenerative disorders, opens up new avenues for the application of isoindolinone-based PARP inhibitors.

Q & A

Q. What synthetic methodologies are recommended for 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid, and how is structural characterization performed?

The compound is synthesized via ester hydrolysis under alkaline conditions. For example, a related isoindolinone derivative was prepared by reacting its methyl ester with 2 M NaOH at room temperature for 12 hours, followed by pH adjustment to precipitate the product . Structural characterization typically involves 1H NMR , 13C NMR , and HRMS to confirm the carboxylic acid moiety and isoindolinone ring. For instance, NMR data (e.g., δ ~12 ppm for the carboxylic proton) and HRMS matching calculated values are critical for validation .

Q. What analytical techniques are used to identify and quantify impurities in this compound?

Impurity profiling relies on HPLC with reference standards (e.g., EP-grade impurities listed in ) and LC-MS for detection. For example, impurities such as methyl ester precursors or hydroxylated byproducts can be resolved using reverse-phase columns with UV detection at 220–254 nm. Quantitation is achieved via calibration curves using certified reference materials (e.g., MM0002 series) .

Q. How should stability studies be designed to assess the compound’s degradation under varying pH conditions?

Stability testing involves incubating the compound in buffers (pH 1–14) at 25–40°C, followed by HPLC monitoring at intervals (e.g., 0, 7, 14 days). Degradation products, such as hydrolyzed isoindolinone rings or decarboxylated derivatives, are identified using HRMS and compared to impurity standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Optimization includes:

- Temperature control : Lower temperatures (0–5°C) during ester hydrolysis reduce side reactions like oxidation.

- Catalyst screening : Transition-metal catalysts (e.g., Ru-based systems) improve regioselectivity in C–H arylations, as seen in related isoindolinone syntheses .

- In-line purification : Solid-phase extraction (SPE) or preparative HPLC minimizes residual starting materials .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., biphenyl systems) .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substituent positions, as demonstrated for structurally similar compounds .

- Comparative analysis : Cross-referencing with databases (e.g., NIST Chemistry WebBook) validates shifts for hydroxyl or nitro groups .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the isoindolinone moiety?

- Substituent introduction : Adding electron-withdrawing groups (e.g., nitro at the phenyl ring) enhances electrophilicity, potentially improving binding to biological targets. This approach is validated in derivatives like 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid analogs .

- Bioisosteric replacement : Replacing the propanoic acid chain with thiazolidinone rings (as in ) modulates solubility and target affinity.

- In vitro assays : Testing modified compounds in enzyme inhibition or cell viability assays identifies critical pharmacophoric features .

Methodological Considerations

- Data contradiction analysis : When conflicting spectral or bioactivity data arise, use multivariate analysis (e.g., PCA of NMR/MS datasets) to identify outliers or batch-specific impurities .

- Advanced functionalization : For click chemistry applications, introduce alkyne or azide linkers via palladium-catalyzed couplings, as demonstrated for 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.